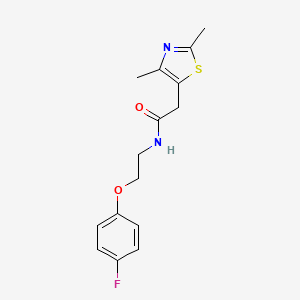

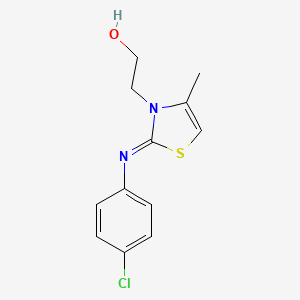

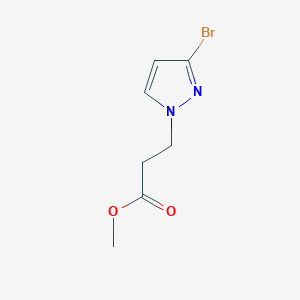

![molecular formula C23H20ClN3O3S B2808674 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-68-8](/img/structure/B2808674.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties . They have also been studied for their potential as quorum sensing inhibitors, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the presence of an amide group can be confirmed by the characteristic C=O stretch in the IR spectrum and the chemical shifts in the NMR spectra .Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can vary depending on the substituents. For instance, N-oxides have been found to have low reactivity as a 1,3-dipole in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various analytical techniques. For example, the melting point can be determined by differential scanning calorimetry, and the elemental composition can be determined by CHN analysis .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Anti-inflammatory Properties

Thiazole derivatives have also been found to possess anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells . Therefore, these compounds could be used in the development of new anti-inflammatory drugs .

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs . This could be particularly useful in the fight against antibiotic-resistant bacteria .

Antifungal Activity

In addition to their antimicrobial activity, thiazole derivatives have also demonstrated antifungal properties . This suggests potential applications in the treatment of fungal infections .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . This could make them useful in the development of new antiviral drugs, particularly in the ongoing fight against viral diseases like HIV and influenza .

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . This suggests they could be used in the development of new cancer treatments .

Neuroprotective Properties

Thiazole derivatives have demonstrated neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Diuretic Properties

Thiazole derivatives have been found to possess diuretic properties . This could make them useful in the treatment of conditions like hypertension and edema .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S/c1-14-10-11-17(24)21-19(14)26-23(31-21)27(13-15-7-4-5-12-25-15)22(28)16-8-6-9-18(29-2)20(16)30-3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUAZAZTXZRXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

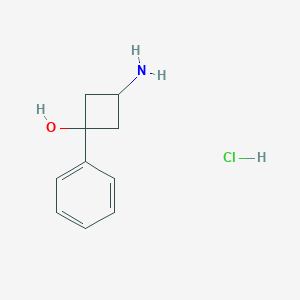

![1-((1R,5S)-8-(2-(2-chloro-6-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2808595.png)

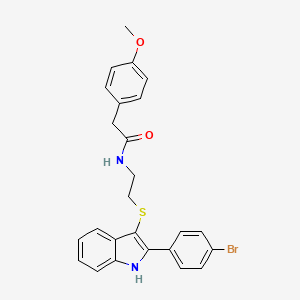

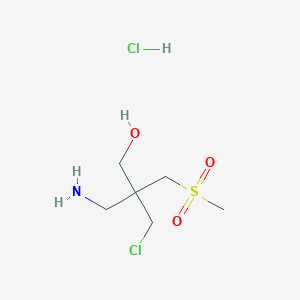

![(Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2808597.png)

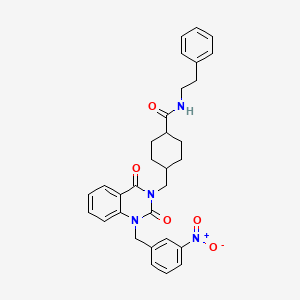

![N-(3-acetyl-12-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2808601.png)

![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2808605.png)